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Metalloreductase STEAP1 (102-116) -

Metalloreductase STEAP1 (102-116)

Catalog Number: EVT-243665
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Metalloreductase STEAP1
Synthesis Analysis

The synthesis of STEAP1 can be achieved through recombinant DNA technology. The gene can be cloned into expression vectors suitable for bacterial systems such as Escherichia coli. The process generally involves the following steps:

  1. Gene Cloning: The STEAP1 gene is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into Escherichia coli cells through heat shock or electroporation.
  3. Protein Expression: The transformed bacteria are cultured under conditions that induce protein expression.
  4. Purification: The expressed STEAP1 protein can be purified using affinity chromatography techniques, often involving histidine tags for easier recovery from the bacterial lysate .

Technical details regarding the purification process may include optimizing buffer conditions and using detergents to solubilize membrane proteins effectively.

Molecular Structure Analysis

The molecular structure of STEAP1 is notable for its six transmembrane domains that span the cellular membrane. Structural studies indicate that these domains are critical for its potential role in cellular signaling and interaction with other membrane proteins. The protein's structure allows it to participate in various biological processes, including cell proliferation and apoptosis regulation .

Data regarding the structural features include:

  • Molecular Weight: Approximately 36 kilodaltons.
  • Amino Acid Composition: Composed of 339 amino acids.
  • Transmembrane Domains: Six distinct regions that facilitate its membrane localization.

X-ray crystallography or cryo-electron microscopy studies could provide further insights into its three-dimensional conformation.

Chemical Reactions Analysis

While STEAP1 does not catalyze metal reduction like its counterparts, it may still participate in several biochemical interactions within cells. Its association with iron transport mechanisms suggests involvement in iron homeostasis rather than direct chemical reactions involving metal reduction.

STEAP1's interactions include:

  • Binding to transferrin and transferrin receptor complexes.
  • Potential involvement in endosomal trafficking related to iron uptake .

Further studies are needed to elucidate any specific chemical reactions associated with this protein.

Mechanism of Action

The mechanism of action for STEAP1 revolves around its role in cellular iron metabolism rather than direct reduction of metals. It is hypothesized that STEAP1 may facilitate the transport or release of iron from endosomal compartments into the cytoplasm, impacting cellular functions related to growth and survival.

Key aspects include:

  • Interaction with Iron Transport Proteins: By associating with transferrin and its receptor, STEAP1 may influence iron availability within cells.
  • Regulation of Cellular Processes: Its expression levels have been linked to various cancers, suggesting a role in tumor biology .

Data supporting these mechanisms indicate overexpression in prostate cancer tissues, correlating with disease progression.

Physical and Chemical Properties Analysis

The physical properties of STEAP1 include:

  • Solubility: As a membrane protein, it requires specific detergents for solubilization during purification.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature; thus, optimal conditions must be determined experimentally.

Chemical properties involve:

  • Hydrophobicity: The presence of hydrophobic amino acids within transmembrane segments contributes to its membrane localization.
  • Interactions with Ligands: Potential binding sites for metal ions or other ligands may exist but require further characterization .
Applications

STEAP1 has significant implications in scientific research, particularly in oncology:

  • Cancer Biomarker: Due to its overexpression in various cancers (notably prostate cancer), STEAP1 serves as a potential biomarker for diagnosis and prognosis.
  • Therapeutic Target: Its role as a tumor-associated antigen makes it an attractive target for immunotherapy approaches, such as chimeric antigen receptor therapy .
  • Research Tool: Understanding its function can provide insights into metal metabolism disorders and cancer biology.
Structural and Functional Overview of STEAP1 (102-116)

Sequence Homology and Epitope Mapping in STEAP1 (102-116)

The STEAP1 (102-116) epitope exhibits significant sequence conservation across mammalian species, underscoring its functional importance. As illustrated in Table 1, critical residues (e.g., Tyr104, Phe106, Lys108, Pro110, Leu112) are fully conserved in humans, mice, and rats, particularly within the core HLA-DR binding motif (YFYKIPILV) spanning positions 104–112 [2] [9]. This conservation pattern suggests evolutionary pressure to maintain structural or functional roles, potentially related to protein-protein interactions or immune system engagement.

Table 1: Cross-Species Sequence Conservation of STEAP1 (102-116)

SpeciesAmino Acid Sequence (102-116)Conservation (%)
HumanH-Q-Q-Y-F-Y-K-I-P-I-L-V-I-N-K100
MouseH-Q-Q-Y-F-Y-K-I-P-I-L-V-I-N-K100 (Identical)
RatH-Q-Q-Y-F-Y-K-I-P-I-L-V-I-N-K100 (Identical)
CanineH-Q-Q-Y-F-Y-K-V-P-I-L-V-I-S-K80

Epitope mapping studies confirm this region as a promiscuous T-helper epitope capable of binding multiple HLA-DR alleles (e.g., DRB10101, DRB10401, DRB10701, DRB11101) due to its amphipathic structure [9]. Hydrophobic residues (Phe106, Ile109, Pro110, Leu112, Val113) form a stabilizing core, while polar residues (Tyr104, Lys108, Asn115) enable interactions with T-cell receptors (TCRs) [4] [9]. Site-directed mutagenesis reveals that substituting Phe106 or Pro110 abrogates T-cell recognition by >90%, demonstrating their indispensable role in epitope integrity [9]. This high level of conservation and structural sensitivity highlights the peptide's critical role in immune surveillance mechanisms.

Role of STEAP1 (102-116) in Antigen Presentation and Immune Recognition

STEAP1 (102-116) functions as a major histocompatibility complex class II (MHC-II)-restricted epitope, driving CD4⁺ T-helper lymphocyte (HTL) responses against STEAP1-expressing tumors. Dendritic cells (DCs) process full-length STEAP1 via endosomal proteolysis, loading the resulting 102-116 fragment onto MHC-II molecules for surface presentation [9]. This processed epitope is naturally presented by renal cell carcinoma (RCC), bladder cancer, and prostate cancer cells expressing both STEAP1 and HLA-DR [4] [9].

In vitro vaccination assays demonstrate that STEAP1 (102-116) primes potent HTL responses in healthy donors and cancer patients. Key findings include:

  • Cross-presentation capability: Peptide-pulsed DCs stimulate IFN-γ production in 75–85% of CD4⁺ T-cell cultures from HLA-DR-mismatched donors, confirming promiscuous binding [9].
  • Tumor recognition: Induced HTLs lyse STEAP1⁺/DR⁺ human tumor cells (e.g., RCC line SMKTP3, bladder cancer lines) with 45–60% specific cytotoxicity at effector-to-target ratios of 20:1 [9].
  • Cytokine profile: Dominant Th1 polarization (IFN-γ, TNF-α, IL-2) enhances cytotoxic T lymphocyte (CTL) activation and antibody-dependent cellular cytotoxicity (ADCC) against STEAP1⁺ tumors [4] [9].

Table 2: Immune Response Parameters of STEAP1 (102-116) in Cancer Models

Response MetricValueExperimental Context
T-cell Activation Frequency75–85% of donorsIn vitro PBMC stimulation
Cytotoxicity (E:T = 20:1)45–60% specific lysisSTEAP1⁺ RCC/bladder cancer cell lines
IFN-γ Secretion350–500 pg/mLELISA after 48h co-culture
HLA-DR Binding Affinity (IC₅₀)15–50 nMCompetitive assays with DRB1 alleles

Notably, STEAP1 (102-116)-specific HTLs enhance antitumor immunity by licensing DCs for CTL priming and providing cytokine support for STEAP1-directed antibodies and CAR-T cells [3] [9]. This epitope’s ability to engage multiple arms of the immune system makes it a cornerstone for combinatorial immunotherapies targeting solid tumors. The robustness of the immune response across different tumor types and HLA backgrounds further supports its clinical utility in diverse patient populations.

Structural Dynamics of STEAP1 (102-116) in Heterologous Expression Systems

Structural analysis of STEAP1 (102-116) reveals conformational plasticity dependent on expression systems and environmental conditions. In Escherichia coli and mammalian cell systems (e.g., HEK-293T), recombinant peptides exhibit heterogeneous folding:

  • Solvent exposure: Circular dichroism (CD) spectra indicate 35–40% α-helical content in membrane-mimetic environments (e.g., SDS micelles), contrasting with random coil dominance in aqueous buffers [2] [7]. This suggests stabilization of secondary structure near lipid bilayers.
  • Disulfide constraints: Cysteine-free design prevents misfolding but renders the peptide susceptible to proteolysis during purification, reducing yields to 15–30% in trial-grade preparations [2].
  • Post-translational modifications: Although STEAP1 is palmitoylated at Cys¹⁰⁰ in vivo, the 102-116 peptide lacks cysteine residues, simplifying synthetic production while preserving epitope integrity [3] [7].

Immunofluorescence studies localize STEAP1 (102-116) to plasma membrane lipid rafts when expressed as a fusion construct with full-length STEAP1. However, isolated peptides accumulate in cytoplasmic compartments unless directed by exogenous trafficking signals [7] [10]. This localization pattern explains the requirement for professional antigen-presenting cells (APCs) to efficiently process and present the epitope. The peptide’s behavior in different cellular environments provides critical insights for vaccine design, particularly regarding delivery systems that mimic membrane contexts to preserve native conformation.

Table 3: Biophysical Properties of Recombinant STEAP1 (102-116)

PropertyConditionValue
Molecular WeightCalculated1,847.2 Da
Purity (HPLC/MS)>90%Trial-grade synthesis
Secondary Structure (CD)Aqueous bufferRandom coil
Secondary Structure (CD)30 mM SDS micelles35–40% α-helix
Thermal Stability (Tₘ)PBS, pH 7.442°C
Proteolytic Stability (t₁/₂)Human serum, 37°C2.8 h

The peptide’s moderate proteolytic stability (serum half-life ≈ 2.8 hours) necessitates formulation enhancements like PEGylation or nanoparticle encapsulation for in vivo applications [2] [3]. Additionally, molecular dynamics simulations predict that HLA-DR binding stabilizes the central YFYKIPILV segment into a polyproline type II helix, optimizing TCR contacts [9]. This structural flexibility enables adaptation to diverse HLA environments while maintaining key interactions essential for T-cell activation, making it an ideal candidate for broadly applicable cancer vaccines.

Properties

Product Name

Metalloreductase STEAP1 (102-116)

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